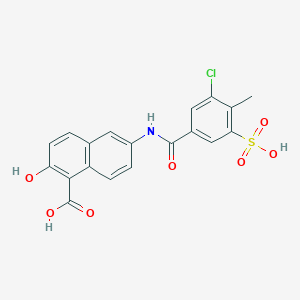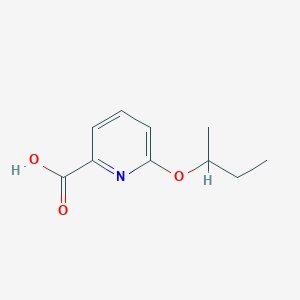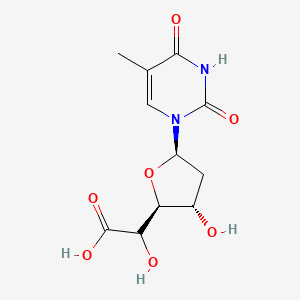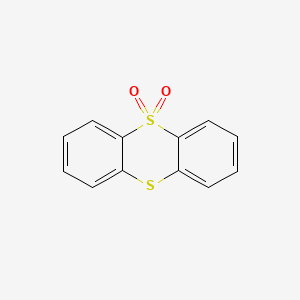
Thianthrene, 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thianthrene, 5,5-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. This compound is notable for its ease of oxidation and unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thianthrene, 5,5-dioxide can be synthesized through various methods. One common approach involves the oxidation of thianthrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing efficient oxidizing agents and controlled reaction conditions to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: Thianthrene, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to thianthrene under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as zinc or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Thianthrene.
Substitution: Substituted thianthrene derivatives.
Aplicaciones Científicas De Investigación
Thianthrene, 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of thianthrene, 5,5-dioxide involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .
Comparación Con Compuestos Similares
Thianthrene: The parent compound, which lacks the dioxide functionality.
Phenoxathiin: Another sulfur-containing heterocyclic compound with similar structural features.
Dibenzothiophene: A related compound with a different sulfur arrangement.
Uniqueness: Thianthrene, 5,5-dioxide is unique due to its specific oxidation state and structural properties. Its ability to undergo various redox reactions and participate in diverse chemical processes sets it apart from similar compounds .
Propiedades
Número CAS |
2362-53-0 |
|---|---|
Fórmula molecular |
C12H8O2S2 |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
thianthrene 5,5-dioxide |
InChI |
InChI=1S/C12H8O2S2/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H |
Clave InChI |
YAOMBFIYBNUKHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



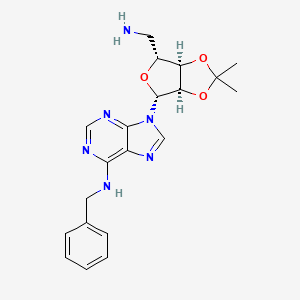
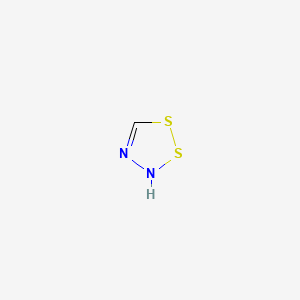
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

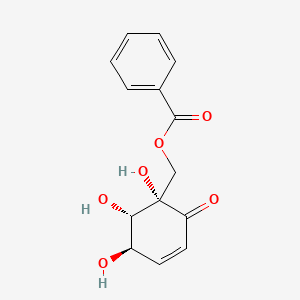

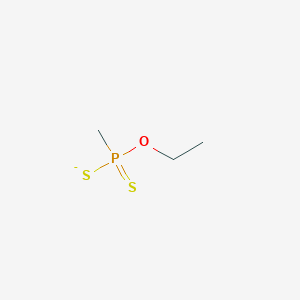
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
